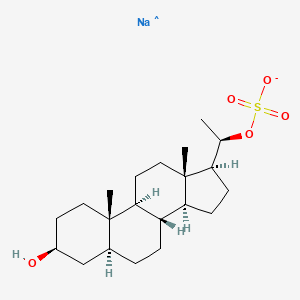

Allopregnandiol 20-(Hydrogen Sulfate) Sodium Salt

Description

Properties

Molecular Formula |

C21H35NaO5S- |

|---|---|

Molecular Weight |

422.6 g/mol |

InChI |

InChI=1S/C21H36O5S.Na/c1-13(26-27(23,24)25)17-6-7-18-16-5-4-14-12-15(22)8-10-20(14,2)19(16)9-11-21(17,18)3;/h13-19,22H,4-12H2,1-3H3,(H,23,24,25);/p-1/t13-,14+,15+,16+,17-,18+,19+,20+,21-;/m1./s1 |

InChI Key |

RDMCNHOAMIZUBE-GHUMFHMSSA-M |

Isomeric SMILES |

C[C@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)OS(=O)(=O)[O-].[Na] |

Canonical SMILES |

CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)OS(=O)(=O)[O-].[Na] |

Origin of Product |

United States |

Preparation Methods

Overview

The preparation of this compound typically involves the sulfation of the parent steroid molecule, allopregnandiol, at the 20-hydroxyl position, followed by neutralization with sodium ions to form the sodium salt. This process requires careful control of reaction conditions to ensure regioselectivity and purity.

Sulfation Reaction

- Starting Material : The parent compound, 5alpha-Pregnan-3beta,20beta-diol (allopregnandiol), is the substrate for sulfation.

- Sulfating Agent : Commonly used sulfating agents include sulfur trioxide complexes or chlorosulfonic acid, but the preferred reagent is sulfuric acid or its derivatives under controlled conditions to introduce the hydrogen sulfate group (-OSO3H) specifically at the 20-position.

- Reaction Conditions : The reaction is conducted at low to moderate temperatures (typically below 150 °C) to avoid decomposition and side reactions. Anhydrous conditions are maintained to prevent hydrolysis.

- Neutralization : After sulfation, the intermediate hydrogen sulfate ester is neutralized with sodium hydroxide or sodium carbonate to yield the sodium salt form.

Detailed Process Steps

Preparation of Parent Steroid : Allopregnandiol is synthesized or obtained from derivatives such as 5α-Pregnan-3β-ol-20-one 3β-Acetate, which itself is derived from pregnenolone, a key steroid hormone precursor.

-

- The allopregnandiol is dissolved in an appropriate solvent such as pyridine or dimethylformamide.

- Sulfuric acid or sulfur trioxide-pyridine complex is added slowly under stirring.

- The reaction mixture is maintained at controlled temperature (0-50 °C) to favor selective sulfation at the 20-hydroxyl group.

- Reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Neutralization and Salt Formation :

- Upon completion, the reaction mixture is neutralized with sodium hydroxide solution.

- The sodium salt precipitates or is extracted using aqueous techniques.

- The product is purified by recrystallization or column chromatography to obtain high purity this compound.

Alternative Preparation Routes

- Some methods involve enzymatic sulfation using sulfotransferase enzymes that specifically catalyze the transfer of sulfate groups to hydroxyl groups on steroids, providing regioselectivity and mild reaction conditions.

- Chemical synthesis may also utilize protecting groups on other hydroxyl functionalities to direct sulfation exclusively to the 20-position.

Industrial Scale Considerations

- The sulfation reaction requires handling of corrosive reagents and precise temperature control.

- Purification steps must ensure removal of unreacted starting materials and side products.

- Continuous processes may be employed for scale-up, using controlled addition of reagents and inline purification.

Chemical Reaction Summary Table

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| Parent Steroid Synthesis | From pregnenolone derivatives | Obtain allopregnandiol | Multi-step steroid synthesis |

| Sulfation | Sulfuric acid or SO3-pyridine complex, 0-50 °C | Introduce hydrogen sulfate group at C20 | Controlled temperature to avoid side reactions |

| Neutralization | Sodium hydroxide or sodium carbonate | Convert hydrogen sulfate to sodium salt | Forms stable sodium salt |

| Purification | Recrystallization, chromatography | Remove impurities | Ensures high purity |

Research Findings and Analytical Data

- The sulfation at the 20-position is confirmed by spectroscopic methods such as NMR (notably the chemical shifts of the sulfate group and adjacent carbons), IR spectroscopy (S=O stretching bands), and mass spectrometry.

- Molecular descriptors from PubChem indicate the compound has one hydrogen bond donor and five acceptors, with two rotatable bonds, consistent with the steroidal structure bearing a sulfate group.

- The sodium salt form enhances water solubility compared to the parent steroid, facilitating its biological application.

- The compound's exact mass is 422.2103 Da (monoisotopic), confirming the molecular formula C21H35NaO6S.

Summary and Expert Commentary

The preparation of this compound is a specialized chemical process involving selective sulfation of a steroidal diol followed by neutralization to form the sodium salt. The process demands precise control over reaction conditions to achieve regioselectivity and high purity. Analytical methods confirm the structure and purity of the final product. While chemical sulfation remains the dominant method, enzymatic sulfation offers a promising alternative for regioselective synthesis under mild conditions.

This preparation is critical for producing biologically active steroid conjugates used in biochemical research and potential therapeutic applications. The synthesis aligns with established steroid chemistry principles and benefits from modern analytical techniques to ensure product integrity.

Chemical Reactions Analysis

Allopregnandiol 20-(Hydrogen Sulfate) Sodium Salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the sulfate group back to the hydroxyl group.

Substitution: The sulfate group can be substituted with other functional groups under suitable conditions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Allopregnandiol 20-(Hydrogen Sulfate) Sodium Salt is a chemical compound with several applications in scientific research. It is also known as this compound (CAS 215855-82-6) . SynZeal product information is based on their current understanding when publishing details on their website . They will update the details without further notice as per new developments .

Chemical Structure and Properties

this compound has the molecular formula .

Synonyms:

- Allopregnandiol 3-(Hydrogen Sulfate) Sodium Salt

- (3β,5α,20R)-Pregnane-3,20-diol, 20-Sulfate Sodium Salt

Applications

- Analytical Method Development: Allopregnandiol 3-(Hydrogen Sulfate) Sodium Salt can be used for analytical method development .

- Method Validation: It can be used for method validation (AMV) .

- Quality Control: It is suitable for Quality Controlled (QC) applications .

- Reference Standards: The product can be used as a reference standard . Further traceability against pharmacopeial standards (USP or EP) can be provided based on feasibility .

- Synthesis Intermediate: It is used as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of Allopregnandiol 20-(Hydrogen Sulfate) Sodium Salt involves its interaction with GABA receptors. It acts as a partial agonist of an allosteric site of the GABA receptor, modulating chloride ion uptake by synaptoneurosomes . Additionally, it acts as an agonist of the human pregnane X receptor, influencing the expression of various genes involved in drug metabolism .

Comparison with Similar Compounds

Sodium Dodecyl Sulfate (SDS)

- Molecular Structure : Linear alkyl chain (C12) with a terminal sulfate group .

- Solubility : >130 g/L in water at 20°C, pH 6–9 .

- Applications: Widely used as a surfactant in detergents, nanoparticle synthesis, and protein denaturation .

- Toxicity : Acute oral LD₅₀ >2000 mg/kg (rat), with environmental hazards (WGK 2) .

- Key Difference: SDS lacks a steroidal backbone, resulting in distinct biological interactions.

Cholesteryl Sulfate Sodium Salt

- Molecular Structure : Cholesterol backbone with a sulfate group at position 3 .

- Molecular Weight : 495.74 g/mol .

- Applications : Critical for skin barrier function and cell signaling .

- Solubility : Lower aqueous solubility compared to SDS due to hydrophobic steroidal core .

- Key Difference: The cholesterol backbone enables integration into lipid membranes, a feature absent in non-steroidal sulfates like SDS. Allopregnandiol’s pregnane structure may confer unique endocrine or metabolic effects .

β-Cyclodextrin Sulfate Sodium Salt

- Molecular Structure : Cyclic oligosaccharide modified with sulfate groups .

- Applications : Molecular encapsulation, emulsion stabilization, and drug delivery .

- Solubility : High water solubility due to hydrophilic cyclodextrin core .

- Key Difference : Cyclodextrin’s cavity enables host-guest chemistry, unlike the planar steroid structure of Allopregnandiol derivatives. This property is leveraged in controlled-release formulations .

Functional and Pharmacological Comparisons

Surfactant Efficacy

- Linear Alkyl Sulfates (e.g., SDS, Sodium Tetradecyl Sulfate) : Exhibit strong micellar activity due to hydrophobic tails and ionic heads, making them effective in cleaning and emulsification .

- Steroidal Sulfates (e.g., Cholesteryl Sulfate) : Function as structural components in membranes or signaling molecules rather than surfactants .

- Allopregnandiol 20-(Hydrogen Sulfate) Sodium Salt : Likely lacks significant surfactant activity due to its rigid steroid backbone but may interact with steroid receptors or enzymes .

Physicochemical Properties

Q & A

Basic Research Questions

Q. What are the standard laboratory methods for synthesizing Allopregnandiol 20-(Hydrogen Sulfate) Sodium Salt?

- Methodological Answer : The synthesis typically involves sulfation of the parent steroid (allopregnandiol) using sulfuric acid derivatives, followed by neutralization with sodium hydroxide to form the sodium salt. A common approach includes:

- Step 1 : React allopregnandiol with chlorosulfonic acid in anhydrous conditions to form the hydrogen sulfate ester.

- Step 2 : Purify the intermediate via recrystallization using ethanol or acetone .

- Step 3 : Neutralize with sodium hydroxide (1:1 molar ratio) to yield the sodium salt. Monitor pH to ensure complete neutralization (target pH ~7.0–7.5) .

Q. How can researchers determine the solubility profile of this compound in aqueous and organic solvents?

- Methodological Answer :

- Step 1 : Prepare saturated solutions by dissolving excess compound in solvents (e.g., water, ethanol, DMSO) at 25°C.

- Step 2 : Filter unreacted solute and quantify dissolved salt via gravimetric analysis or UV-Vis spectroscopy (λ ~210–230 nm for sulfate derivatives) .

- Step 3 : Classify solubility using USP guidelines (e.g., "freely soluble" if >1 g/10 mL) .

Advanced Research Questions

Q. What advanced chromatographic techniques are recommended for resolving impurities in this compound?

- Methodological Answer :

- HPLC-PDA : Use a C18 column with a mobile phase of 0.1% phosphoric acid:acetonitrile (70:30). Detect impurities at 210 nm and compare retention times against USP reference standards .

- LC-MS/MS : Employ electrospray ionization (ESI) in negative mode to identify sulfate-related degradation products (e.g., desulfation or oxidation byproducts) .

Q. How can researchers address contradictory results in the compound’s thermal stability during DSC analysis?

- Methodological Answer :

- Experimental Design : Perform differential scanning calorimetry (DSC) under inert (N₂) and oxidative (air) atmospheres. Use heating rates of 5–10°C/min to observe phase transitions.

- Conflict Resolution : Discrepancies often arise from hydrate formation. Pre-dry samples at 105°C for 2 hours to remove bound water. Compare thermograms with anhydrous reference data from NIST .

Q. What strategies optimize the compound’s stability in long-term pharmacological studies?

- Methodological Answer :

- Storage Conditions : Store in airtight, light-resistant containers with desiccants (silica gel) at 4°C. Avoid buffers with divalent cations (e.g., Ca²⁺, Mg²⁺) to prevent precipitation .

- Stability-Indicating Assays : Monitor potency and degradation monthly via HPLC. Use accelerated stability testing (40°C/75% RH for 6 months) to predict shelf life .

Analytical and Experimental Design

Q. How should researchers design experiments to validate the sulfate content in this compound?

- Methodological Answer :

- Gravimetric Analysis : Precipitate sulfate ions as barium sulfate (BaSO₄) using 10% barium chloride. Calculate sulfate content from the precipitate mass .

- Ion Chromatography : Use a conductivity detector with a carbonate eluent (4.5 mM Na₂CO₃/0.8 mM NaHCO₃). Validate against sodium sulfate reference solutions .

Q. What experimental approaches resolve discrepancies in biological activity data across cell-based assays?

- Methodological Answer :

- Controlled Variables : Standardize cell lines (e.g., HEK293 or CHO), passage number, and serum-free media to minimize variability.

- Dose-Response Curves : Use a logarithmic concentration range (1 nM–100 μM) and normalize activity to positive controls (e.g., progesterone for steroid receptor assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.